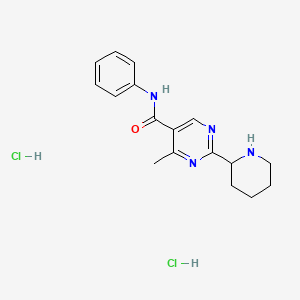

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O.2ClH/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15;;/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBHWIQVONEOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

N-Phenyl Substitution: The phenyl group is introduced through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Methylation: The methyl group is introduced via alkylation, often using methyl iodide or a similar methylating agent.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets. Studies often focus on its anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide: The non-dihydrochloride form of the compound.

N-Phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide: Lacks the methyl group.

4-Methyl-2-piperidin-2-ylpyrimidine-5-carboxamide: Lacks the phenyl group.

Uniqueness

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is unique due to the presence of both the piperidine and pyrimidine rings, along with the specific substitutions at the 4-methyl and N-phenyl positions. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is a compound with notable biological activity, particularly in the realm of medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20Cl2N4

- Molecular Weight : 350.26 g/mol

- CAS Number : 2108138-88-9

This compound primarily functions as a selective inhibitor of various kinases, which are crucial in cell signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride exhibits significant inhibitory effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 (leukemia) | 0.04 | Induces apoptosis and cell cycle arrest |

| MCF-7 (breast) | 0.1 | Inhibits proliferation and promotes PARP cleavage |

| A431 (epidermal) | 0.5 | Suppresses migration and invasion |

Case Studies

-

Leukemia Treatment :

In a study involving MV4-11 cells, the compound was found to induce significant apoptosis and cell cycle arrest at G1 phase, leading to a marked reduction in cell viability. The mechanism was linked to the inhibition of STAT5 phosphorylation, which is crucial for cell survival signaling. -

Breast Cancer Research :

In MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study highlighted its ability to promote PARP cleavage, indicating activation of apoptotic pathways. -

Epidermal Carcinoma Study :

Research on A431 cells showed that the compound significantly inhibited cell migration and invasion capabilities, suggesting potential applications in metastasis prevention.

Selectivity and Toxicity

The selectivity of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride for specific kinases minimizes off-target effects, which is a critical aspect in drug development. Preliminary toxicity studies indicate a favorable safety profile, with minimal cardiotoxicity observed in hERG assays.

Structure–Activity Relationship (SAR)

Research into the SAR has revealed that modifications to the piperidine ring and the pyrimidine core can enhance biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased potency |

| Alteration of phenyl substituents | Enhanced selectivity |

Q & A

Q. What in vivo models are appropriate for evaluating this compound’s efficacy?

- Methodological Answer : Use xenograft models with human-derived tumors (e.g., HCT-116 colorectal cancer) implanted in immunocompromised mice. Administer the compound intravenously (5–10 mg/kg) or orally (10–20 mg/kg) with pharmacokinetic sampling (plasma/tissue concentration-time curves) to correlate exposure with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.